molecular formula C11H8ClN3O B2842707 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole CAS No. 676602-23-6

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B2842707
CAS No.: 676602-23-6
M. Wt: 233.66
InChI Key: RUDFUWOBDUSDDG-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidoindole Derivatives in Medicinal Chemistry

Pyrimidoindoles, characterized by a fused pyrimidine and indole ring system, have garnered attention for their diverse biological activities. Early research into these compounds focused on their ability to modulate critical cellular pathways, particularly in oncology and regenerative medicine. A landmark study by Sauvageau et al. (2014) identified UM171, a pyrimidoindole derivative, as a potent agonist of hematopoietic stem cell (HSC) self-renewal. This discovery highlighted the scaffold’s capacity to address clinical challenges, such as the limited availability of cord-blood-derived HSCs for transplantation in leukemia patients. The compound’s ability to induce robust HSC expansion in vitro underscored pyrimidoindoles’ potential in regenerative therapies and established a foundation for further structural optimization.

The structural rigidity of pyrimidoindoles enables precise interactions with biological targets, while substituents like chloro and methoxy groups enhance binding affinity and metabolic stability. For instance, the chloro group at position 4 in UM171 contributes to its bioactivity by facilitating hydrophobic interactions with target proteins. These findings catalyzed the synthesis of novel pyrimidoindole analogues, with researchers exploring substitutions at various positions to optimize pharmacological profiles.

Table 1: Notable Pyrimidoindole Derivatives and Their Therapeutic Applications

Compound Name Substituents Biological Activity Key Study
UM171 Pyrimidoindole core Hematopoietic stem cell expansion Sauvageau et al. (2014)
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole Cl (C4), OCH₃ (C7) Under investigation Current analysis

Rationale for Investigating this compound

The structural features of this compound position it as a compelling candidate for therapeutic development. Its molecular framework combines a pyrimido[5,4-b]indole core with chloro and methoxy substituents at positions 4 and 7, respectively. These groups are strategically placed to influence electronic and steric properties, potentially enhancing interactions with biological targets.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular formula C₁₁H₈ClN₃O
Molecular weight 233.65 g/mol
SMILES COC₁=CC₂=C(C=C₁)C₃=NC=NC(Cl)=C₃N₂
IUPAC name This compound

The chloro group at position 4 may enhance electrophilicity, facilitating covalent or non-covalent interactions with nucleophilic residues in target proteins. Meanwhile, the methoxy group at position 7 could improve solubility and metabolic stability by modulating electron density and steric hindrance. These attributes align with medicinal chemistry strategies aimed at optimizing drug-like properties while maintaining bioactivity.

Furthermore, the compound’s fused bicyclic system imposes conformational constraints, reducing entropy penalties upon target binding. This rigidity is advantageous in designing selective inhibitors or modulators of enzymes and receptors. For example, pyrimidoindole derivatives have shown promise in targeting kinases and epigenetic regulators, suggesting potential applications in oncology and inflammatory diseases.

Properties

IUPAC Name

4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-16-6-2-3-7-8(4-6)15-10-9(7)13-5-14-11(10)12/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDFUWOBDUSDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclocondensation Strategies

A primary route involves the cyclocondensation of substituted indole precursors with chlorinated pyrimidine intermediates. For example, methyl 3-amino-1H-indole-2-carboxylate reacts with aryl isocyanates or cyanamides under basic conditions to form the pyrimidoindole core. The methoxy group is typically introduced via nucleophilic substitution using methanol or methyl iodide in the presence of a base such as potassium carbonate.

Key Reaction Parameters :

  • Temperature : 75–150°C (optimized at 110–120°C for higher yields).
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.
  • Catalysts : Phosphoric acid or methanesulfonic acid accelerates cyclization.

Chlorination of Hydroxy Precursors

Chlorination of 7-methoxy-5H-pyrimido[5,4-b]indol-4-ol derivatives using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a widely adopted method. This step typically follows the formation of the hydroxylated intermediate via cyclocondensation.

Optimized Protocol :

  • Substrate : 4-Hydroxy-7-methoxyquinoline-6-carboxamide (analogous intermediate).
  • Chlorinating Agent : POCl₃ or SOCl₂ in stoichiometric excess (1:1–1:3 molar ratio).
  • Solvent : Tetrahydrofuran (THF) or acetonitrile ensures homogeneity.
  • Base : Diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) neutralizes HCl byproducts.
  • Yield : 77–89% after recrystallization.

One-Pot Multicomponent Reactions

Emerging approaches leverage multicomponent reactions to streamline synthesis. For instance, combining 3-aminoindole , methyl glyoxylate , and chloroacetonitrile in a single pot under microwave irradiation achieves the target compound in fewer steps.

Advantages :

  • Reduced reaction time (2–4 hours vs. 14–18 hours for conventional methods).
  • Higher atom economy (85–92% vs. 70–75% for stepwise routes).

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to enantioselectively construct the pyrimidoindole scaffold. BINOL-derived phosphoric acids facilitate asymmetric cyclization of prochiral intermediates, yielding enantiomerically pure 4-chloro-7-methoxy derivatives.

Performance Metrics :

  • Enantiomeric Excess (ee) : Up to 94%.
  • Turnover Frequency (TOF) : 12–15 h⁻¹ under optimized conditions.

Industrial-Scale Production Techniques

The CN116874420A patent outlines a scalable process for kilogram-scale synthesis:

Step 1 : Cyclocondensation of 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in DMF at 110–120°C for 9–10 hours.
Step 2 : Chlorination with SOCl₂ in THF at 60–65°C for 6–8 hours.

Process Advantages :

  • Waste Reduction : 40% lower solvent consumption vs. batch methods.
  • Throughput : 91.2 kg per batch with 89% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Cost (USD/g) Scalability
Nucleophilic Substitution 72–89 14–18 hours 120–150 High
One-Pot Multicomponent 85–92 2–4 hours 90–110 Moderate
Catalytic Asymmetric 68–75 24–36 hours 220–280 Low
Industrial-Scale Chlorination 77–89 6–8 hours 70–85 High

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce quinone-like structures.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole can inhibit bacterial growth effectively. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways related to cell growth and survival. This makes it a candidate for further development as an anticancer agent.

GSK-3β Inhibition

One of the most promising applications of this compound is as a glycogen synthase kinase-3 beta (GSK-3β) inhibitor. GSK-3β is implicated in various neurodegenerative diseases, including Alzheimer's disease. Compounds derived from this structure have shown nanomolar inhibitory activity against GSK-3β, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences highlighted the antimicrobial effects of pyrimidoindoles, including this compound. The study reported IC50 values indicating effective inhibition against several pathogenic bacteria .
  • Anticancer Activity : In another research article, derivatives of pyrimidoindoles were evaluated for their anticancer properties. The findings suggested that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .
  • GSK-3β Inhibition : A comprehensive study focused on the design and synthesis of GSK-3β inhibitors based on pyrimidoindole derivatives revealed that modifications to the core structure could enhance potency and metabolic stability. The most potent derivatives exhibited IC50 values in the low nanomolar range .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole involves its interaction with molecular targets such as enzymes and DNA. The chloro and methoxy groups enhance its binding affinity and specificity. For instance, in medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways crucial for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
  • 4-Chloro-6-methoxy-5H-pyrimido[5,4-b]indole
  • 7-Chloro-4-methoxy-5H-pyrimido[5,4-b]indole

Uniqueness

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the position of the chloro and methoxy groups can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

  • Molecular Formula : C11_{11}H8_8ClN3_3O
  • Molecular Weight : 233.65 g/mol
  • CAS Number : 5422415

The biological activity of this compound has been linked to several mechanisms:

  • Kinase Inhibition : This compound has been studied as an inhibitor of various kinases, particularly GSK-3β. Inhibition of this kinase plays a crucial role in regulating cellular processes such as metabolism, cell differentiation, and apoptosis. The compound exhibits ATP-competitive inhibition with IC50_{50} values reported in the micromolar range, indicating its potential for therapeutic applications in diseases like cancer and diabetes .
  • Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of pyrimido[5,4-b]indoles exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds suggest significant antibacterial activity, making them candidates for further development as antimicrobial agents .
  • Neuroprotective Effects : There is emerging evidence that pyrimido[5,4-b]indole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Chlorine Substitution : The presence of the chlorine atom at the 4-position is critical for enhancing kinase inhibitory activity.
  • Methoxy Group : The methoxy group at the 7-position appears to improve solubility and bioavailability, which are essential for effective pharmacological action .

Table 1: Structure-Activity Relationship Summary

Compound VariantPosition of SubstitutionBiological ActivityIC50_{50} (µM)
Base CompoundNoneGSK-3β Inhibition2.68
Variant A4-ChloroAntimicrobial<0.25
Variant B7-MethoxyNeuroprotectiveNot specified

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the cytotoxic effects of various pyrimido[5,4-b]indole derivatives on cancer cell lines demonstrated that modifications at specific positions enhance cytotoxicity while maintaining low toxicity in non-cancerous cells . For instance, compound variants showed selective inhibition against HepG2 and MCF-7 cell lines.
  • Antimicrobial Evaluation : In vitro studies on derivatives indicated strong activity against Staphylococcus aureus and Escherichia coli, with some variants showing synergistic effects when combined with existing antibiotics like ciprofloxacin . These findings highlight the potential for developing new antimicrobial therapies based on this scaffold.
  • Neuroprotective Mechanisms : Research into the neuroprotective effects has shown that certain derivatives can inhibit apoptosis in neuronal cells under oxidative stress conditions, suggesting a mechanism that may involve modulation of signaling pathways related to cell survival .

Q & A

Basic: What are the key structural features and physicochemical properties of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole?

Answer:
The compound features a fused pyrimidoindole core with a chlorine atom at position 4 and a methoxy group at position 7. Key physicochemical properties include:

  • Molecular Formula : C₁₁H₈ClN₃O (MW: 233.66 g/mol) .
  • CAS Registry : 676602-23-6, useful for database searches.
  • Structural motifs : The methoxy group enhances electron density in the indole moiety, while the chlorine at position 4 creates a reactive site for nucleophilic substitution. Structural analogs (e.g., 4-Chloro-8-fluoro derivatives) suggest planar geometry, critical for π-π stacking in ligand-receptor studies .

Methodological Insight : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR (¹H/¹³C) to assign substituent positions. Compare spectral data with structurally similar compounds (e.g., 4-Chloro-8-methyl derivatives) for validation .

Basic: What synthetic routes are commonly employed for synthesizing this compound?

Answer:
Synthesis typically involves cyclization of indole precursors with pyrimidine-building reagents. A representative approach includes:

Core Formation : React 7-methoxyindole derivatives with chlorinated pyrimidine intermediates under acidic/basic conditions to form the fused ring system.

Functionalization : Introduce the chlorine atom via electrophilic substitution or nucleophilic displacement .

Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, use dichloromethane (DCM) at reflux for cyclization and dimethylformamide (DMF) for halogenation . Monitor intermediates via TLC and purify via column chromatography.

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Computational tools like density functional theory (DFT) can model reaction pathways. Key steps include:

  • Electrostatic Potential Mapping : Identify electron-deficient regions (e.g., C4-Cl) prone to nucleophilic attack.
  • Transition State Analysis : Calculate activation energies for substitution at C4 vs. other positions .

Methodological Insight : Use software like Gaussian or ORCA to simulate reaction mechanisms. Compare predicted collision cross-sections (CCS) with experimental ion mobility data to validate computational models .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:
Discrepancies often arise from tautomerism or solvent effects . Strategies include:

  • Variable Temperature NMR : Detect tautomeric forms by observing signal splitting at low temperatures.
  • Deuterated Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding impacts .

Case Example : For 5-Chloro-7-iodoindole, ¹H NMR in DMSO-d₆ revealed unresolved peaks due to hydrogen bonding, resolved by switching to CDCl₃ .

Basic: What analytical techniques are recommended for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign methoxy (δ ~3.8 ppm) and aromatic protons.
  • X-ray Crystallography : Resolve absolute configuration, critical for structure-activity relationship (SAR) studies.
  • HRMS : Confirm molecular ion ([M+H]⁺ at m/z 234.05) and isotopic patterns for chlorine .

Methodological Insight : Cross-validate with IR spectroscopy to detect functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .

Case Example : In pyrimidoindole synthesis, microwave irradiation at 120°C for 30 minutes improved yield by 20% compared to conventional heating .

Advanced: How can researchers study intermolecular interactions of this compound using crystallography?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve packing motifs (e.g., π-stacking, halogen bonds).
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., C-H···O, Cl···π) .

Methodological Insight : Co-crystallize the compound with model receptors (e.g., serum albumin) to study binding modes. For analogs like 5-Methoxybisindolylalkanes, crystallography revealed key hydrophobic interactions .

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